4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione
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Overview
Description
4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system fused with a quinone moiety and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione typically involves the condensation of 2-hydroxyaniline with 1,2-naphthoquinone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential use in developing therapeutic agents due to its ability to interact with biological targets.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism by which 4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved often include oxidative stress and redox reactions, which can affect cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-[1-(2-Hydroxyanilino)ethylidene]-3H-chromen-2,4-dione: This compound shares a similar structure with an additional chromen ring.
(4E)-4-[(2-Hydroxyanilino)methylidene]-1-phenylpyrazolidine-3,5-dione: Another structurally related compound with a pyrazolidine ring.
Uniqueness
4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione is unique due to its specific naphthoquinone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-(2-hydroxyanilino)naphthalene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-14-8-4-3-7-12(14)17-13-9-15(19)16(20)11-6-2-1-5-10(11)13/h1-9,17-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOCMOBNZBUGRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365477 |
Source
|
Record name | 4-(2-Hydroxyanilino)naphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-53-5 |
Source
|
Record name | 4-(2-Hydroxyanilino)naphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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